molecular formula C8H14N2O4 B1529196 tert-Butyl 3-nitroazetidine-1-carboxylate CAS No. 1445951-55-2

tert-Butyl 3-nitroazetidine-1-carboxylate

Cat. No.: B1529196
CAS No.: 1445951-55-2
M. Wt: 202.21 g/mol
InChI Key: NWGAORDHJOIORF-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitroazetidine-1-carboxylate: is an organic compound with the molecular formula C8H14N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate typically involves the nitration of azetidine derivatives. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-nitroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-nitroazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitroazetidine-1-carboxylate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells through oxidative stress and DNA damage .

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-hydroxymethyl-3-nitroazetidine
  • 1-Bromoacetyl-3,3-dinitroazetidine

Comparison: tert-Butyl 3-nitroazetidine-1-carboxylate is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. Compared to tert-Butyl 3-aminoazetidine-1-carboxylate, the nitro derivative is more reactive and can participate in a wider range of chemical transformations. The presence of the nitro group also enhances its potential as an anticancer agent compared to other azetidine derivatives .

Properties

IUPAC Name

tert-butyl 3-nitroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAORDHJOIORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-55-2
Record name tert-butyl 3-nitroazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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